Cas no 17283-81-7 (4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone)

17283-81-7 structure
Nombre del producto:4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone
Número CAS:17283-81-7
MF:C13H22O
Megavatios:194.313184261322
MDL:MFCD00456730
CID:139440
4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone Propiedades químicas y físicas
Nombre e identificación
-
- 4-(2,6,6-Trimethylcyclohex-1-en-1-yl)butan-2-one
- Dihydro-Beta-Ionone
- 2-Butanone,4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
- 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone
- 4-(2,6,6-trimethylcyclohexen-1-yl)butan-2-one
- A-ionone
- Dihydro-
- EINECS 241-318-1
- FEMA No. 3626
- Oxidized Latia luciferin
- Dihydro-beta
- Dihydro-β-ionone
- Dihydro-B-ionone
- DIHYDROJONON-BETA
- DIHYDRO IONONE BETA
- beta-Ionone, dihydro-
- 7,8-Dihydro-beta-ionone
- 7,8-dehydro-beta-ionone
- 2-Butanone, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)-
- 4-(2,6,6-Trimethyl-1-cyclohexenyl)-2-butanone
- 710YK6CESE
- 4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)butan-2-one
- QJJDNZGPQDGNDX-UHFFFAOYSA-N
- .alpha.,.beta.-Dihydro-.beta.-ionone
- 4-(2,6,6-trimethylcyclohexen-1-
-
- MDL: MFCD00456730
- Renchi: 1S/C13H22O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h5-9H2,1-4H3
- Clave inchi: QJJDNZGPQDGNDX-UHFFFAOYSA-N
- Sonrisas: O=C(C([H])([H])[H])C([H])([H])C([H])([H])C1=C(C([H])([H])[H])C([H])([H])C([H])([H])C([H])([H])C1(C([H])([H])[H])C([H])([H])[H]
Atributos calculados
- Calidad precisa: 194.16700
- Masa isotópica única: 194.167065
- Recuento atómico isotópico: 0
- Recuento de donantes vinculados al hidrógeno: 0
- Recuento de receptores de enlace de hidrógeno: 1
- Recuento de átomos pesados: 14
- Cuenta de enlace giratorio: 3
- Complejidad: 258
- Recuento de unidades de unión covalente: 1
- Recuento del Centro estereoscópico atómico definido: 0
- Recuento de centros estereoscópicos atómicos indefinidos: 0
- Recuento de centros tridimensionales de bonos fijos: 0
- Conteo indefinido de centros tridimensionales de Bond: 0
- Recuento de constructos de variantes mutuas: 3
- Carga superficial: 0
- Xlogp3: 2.7
- Superficie del Polo topológico: 17.1
Propiedades experimentales
- Color / forma: Colorless to yellowish transparent liquid with pleasant floral aroma and woody aroma
- Denso: 0.923
- Punto de fusión: 311 °C(lit.)
- Punto de ebullición: 263.5°Cat760mmHg
- Punto de inflamación: >113 ºC
- índice de refracción: 1.481
- PSA: 17.07000
- Logp: 3.88220
- FEMA: 3626 | DIHYDRO-BETA-IONONE
4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone Información de Seguridad
- Número de transporte de mercancías peligrosas:UN 3082 9 / PGIII
- Wgk Alemania:2
- Código de categoría de peligro: R38;R51/53
- Instrucciones de Seguridad: S61
-
Señalización de mercancías peligrosas:
4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone Datos Aduaneros
- Código HS:2914299000
- Datos Aduaneros:
China Customs Code:
2914299000Overview:
2914299000. Other cycloalkanones without other oxygen-containing groups\Cyclic enone or cyclic terpenone. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acetone declared packaging
Summary:
2914299000. other cyclanic, cyclenic or cyclotherpenic ketones without other oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%
4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone PrecioMás >>
Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |
---|---|---|---|---|---|---|---|---|
TRC | T795930-10g |
4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone |
17283-81-7 | 10g |
$ 170.00 | 2023-09-05 | ||
TRC | T795930-100g |
4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone |
17283-81-7 | 100g |
$ 523.00 | 2023-09-05 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T55590-25g |
4-(2,6,6-Trimethylcyclohex-1-en-1-yl)butan-2-one |
17283-81-7 | 95% | 25g |
¥1458.0 | 2023-09-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1224106-100g |
4-(2,6,6-Trimethylcyclohex-1-en-1-yl)butan-2-one |
17283-81-7 | 90% | 100g |
¥1430 | 2023-04-15 | |
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | W362603-100G |
4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone |
17283-81-7 | 100g |
¥1053.45 | 2023-11-12 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T907556-100g |
4-(2,6,6-trimethyl-1-cyclohexen-1-yl)butan-2-one |
17283-81-7 | 95% | 100g |
¥3,699.00 | 2022-08-31 | |
abcr | AB576041-100g |
Dihydro-beta-ionone, 90%; . |
17283-81-7 | 90% | 100g |
€171.40 | 2024-08-02 | |
Ambeed | A723876-25g |
4-(2,6,6-Trimethylcyclohex-1-en-1-yl)butan-2-one |
17283-81-7 | 90% | 25g |
$67.0 | 2025-03-01 | |
Ambeed | A723876-100g |
4-(2,6,6-Trimethylcyclohex-1-en-1-yl)butan-2-one |
17283-81-7 | 90% | 100g |
$202.0 | 2025-03-01 | |
1PlusChem | 1P003B1Y-25g |
4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone |
17283-81-7 | 90% | 25g |
$54.00 | 2024-06-19 |
4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone Literatura relevante
-
W. N. Haworth,E. L. Hirst,G. M. Bennett,S. G. P. Plant Annu. Rep. Prog. Chem. 1929 26 74
-
2. Index of subjects, 1929
-
3. CXLV.—Geranyl chlorideMartin Onslow Forster,David Cardwell J. Chem. Soc. Trans. 1913 103 1338
-
A. Cousen J. Chem. Soc. Abstr. 1924 126 i821
Clasificación relacionada
- Sesquiterpenoides
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos Sesquiterpenoides Sesquiterpenoides
- Disolventes y químicos orgánicos Compuestos Orgánicos Lípidos y moléculas similares a los lípidos Lípidos prenólicos Sesquiterpenoides
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Proveedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:17283-81-7)DIHYDRO-BETA-IONONE

Pureza:99.9%
Cantidad:200kg
Precio ($):Informe
Amadis Chemical Company Limited
(CAS:17283-81-7)4-(2,6,6-Trimethyl-1-cyclohexen-1-yl)-2-butanone

Pureza:99%
Cantidad:100g
Precio ($):182.0